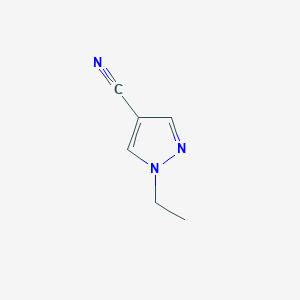

1-ethyl-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula C6H7N3 It features a pyrazole ring substituted with an ethyl group at the 1-position and a cyano group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-pyrazole-4-carbonitrile can be synthesized through a one-pot condensation reaction. This involves the reaction of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated using a catalytic amount of orthophosphoric acid . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine using alumina–silica-supported manganese dioxide as a recyclable catalyst in water .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is encouraged to enhance the sustainability and efficiency of the synthesis process .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Cycloaddition Reactions: The pyrazole ring can engage in [3+2] cycloaddition reactions with alkynes to form substituted pyrazoles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate can be used for oxidation reactions.

Reduction: Lithium aluminum hydride is commonly used for reduction reactions.

Substitution: Sodium hydride or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically produces amines or other reduced forms.

Substitution Products: Substitution reactions can yield various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Ethyl-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.

Industry: It finds applications in the production of polymers, catalysts, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-ethyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application .

Comparación Con Compuestos Similares

- 1-Phenyl-1H-pyrazole-4-carbonitrile

- 1-Methyl-1H-pyrazole-4-carbonitrile

- 5-Amino-1H-pyrazole-4-carbonitrile

Uniqueness: 1-Ethyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 1-position and cyano group at the 4-position differentiate it from other pyrazole derivatives, making it a valuable compound for targeted synthesis and application .

Actividad Biológica

1-Ethyl-1H-pyrazole-4-carbonitrile (C6H7N3) is a heterocyclic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole ring with an ethyl group and a cyano group at the 4-position. Its molecular formula is C6H7N3, and it has a molar mass of approximately 135.14 g/mol. The compound is typically a white crystalline solid with low solubility in water but can dissolve in acidic solutions .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been shown to inhibit p38 mitogen-activated protein kinase (p38 MAPK), which plays a crucial role in inflammatory responses and cell proliferation. The compound's ability to modulate these pathways suggests potential applications in treating inflammatory diseases and cancer.

Target Interactions

- Enzymatic Inhibition : The compound interacts with various kinases, influencing cellular signaling pathways.

- Receptor Modulation : It has been reported to affect the activity of cannabinoid receptors (hCB1 and hCB2), which are involved in pain modulation and inflammation.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF-7) and glioblastoma cells. The compound induces apoptosis in these cells, suggesting a mechanism that could be exploited for cancer therapy .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |

| U87 | 45.2 ± 13.0 | Growth inhibition |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It modulates cytokine production and reduces the expression of inflammatory markers in various cell models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other chronic inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it has favorable absorption characteristics, although specific data on its bioavailability and half-life are still limited. Studies indicate that its solubility can be enhanced under acidic conditions, which may influence its absorption in vivo.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : A study by Ribeiro Morais et al. demonstrated that this compound significantly reduced tumor growth in mice models when administered at specific dosages, indicating its potential as an effective anticancer agent .

- Inflammation Model : In a model of acute inflammation, the compound showed a marked reduction in edema formation, supporting its role as an anti-inflammatory agent.

- Molecular Docking Studies : Computational studies have further elucidated the binding affinities of this compound with various biological targets, providing insights into its mechanism of action at the molecular level.

Propiedades

IUPAC Name |

1-ethylpyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3/c1-2-9-5-6(3-7)4-8-9/h4-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCVYEGXBMMZIET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.